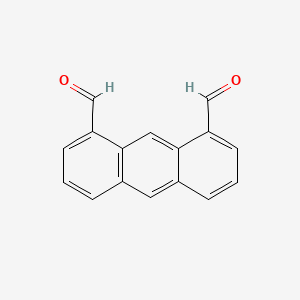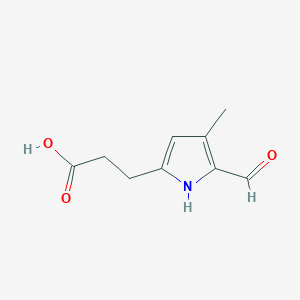
3-(5-Formyl-4-methyl-1H-pyrrol-2-yl)propanoic acid
概述
描述
3-(5-Formyl-4-methyl-1H-pyrrol-2-yl)propanoic acid is a heterocyclic organic compound that features a pyrrole ring substituted with a formyl group at the 5-position and a methyl group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Formyl-4-methyl-1H-pyrrol-2-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methylpyrrole with formylating agents such as Vilsmeier-Haack reagent (POCl₃/DMF) to introduce the formyl group at the 5-position. The resulting intermediate can then be subjected to further reactions to introduce the propanoic acid moiety .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-(5-Formyl-4-methyl-1H-pyrrol-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: 3-(5-Carboxy-4-methyl-1H-pyrrol-2-yl)propanoic acid
Reduction: 3-(5-Hydroxymethyl-4-methyl-1H-pyrrol-2-yl)propanoic acid
Substitution: Various halogenated or nitrated derivatives of the pyrrole ring
科学研究应用
3-(5-Formyl-4-methyl-1H-pyrrol-2-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-(5-Formyl-4-methyl-1H-pyrrol-2-yl)propanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular processes. The formyl group can act as a reactive site for covalent modification of biomolecules, while the pyrrole ring can participate in π-π interactions and hydrogen bonding.
相似化合物的比较
Similar Compounds
3-(4-Acetyl-5-methyl-1H-pyrrol-3-yl)propanoic acid: Similar structure with an acetyl group instead of a formyl group.
3-(5-Hydroxymethyl-4-methyl-1H-pyrrol-2-yl)propanoic acid: Similar structure with a hydroxymethyl group instead of a formyl group.
3-(5-Carboxy-4-methyl-1H-pyrrol-2-yl)propanoic acid: Similar structure with a carboxylic acid group instead of a formyl group.
Uniqueness
The uniqueness of 3-(5-Formyl-4-methyl-1H-pyrrol-2-yl)propanoic acid lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of both a formyl group and a propanoic acid moiety allows for diverse chemical transformations and interactions with biological targets.
属性
IUPAC Name |
3-(5-formyl-4-methyl-1H-pyrrol-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6-4-7(2-3-9(12)13)10-8(6)5-11/h4-5,10H,2-3H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIGFLSQHLOHCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1)CCC(=O)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625380 | |
| Record name | 3-(5-Formyl-4-methyl-1H-pyrrol-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
346600-22-4 | |
| Record name | 3-(5-Formyl-4-methyl-1H-pyrrol-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(1-Methyl-1H-tetrazolo[5,1-a]isoindol-5-yl)ethan-1-one](/img/structure/B3351238.png)
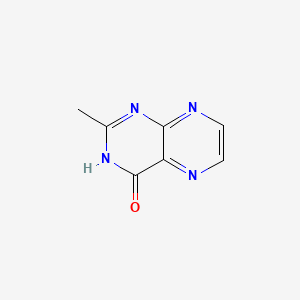
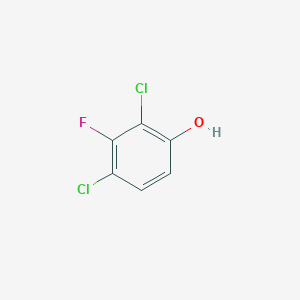
![2,3,3a,4,5,9b-Hexahydro-1H-pyrrolo[2,3-f]quinoline](/img/structure/B3351262.png)

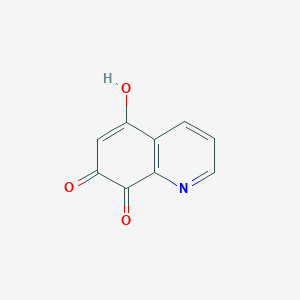
![1,5-Dihydroimidazo[4,5-c]pyridine-4-thione](/img/structure/B3351278.png)
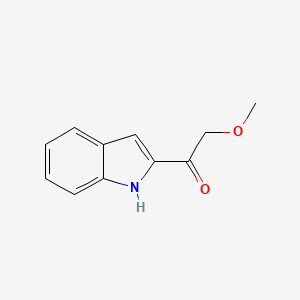

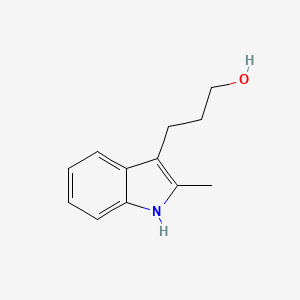
![5-Nitrofuro[2,3-b]pyridine](/img/structure/B3351319.png)

